BROMCHINOXALIN-ISOTHIOCYANAT
Description
Contextualization within Quinoxaline (B1680401) and Isothiocyanate Chemistry
The chemical nature of bromoquinoxaline isothiocyanate is best understood by examining its two primary components: the quinoxaline scaffold and the isothiocyanate functional group.
Quinoxaline Chemistry : Quinoxaline, a compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent nitrogen-containing heterocycle. researchgate.netencyclopedia.pub This structural motif is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netencyclopedia.pubmdpi.comnih.govnih.gov The weakly basic nature of the quinoxaline ring system allows it to form salts and interact with biological targets, making it a valuable core for drug design. researchgate.net
Isothiocyanate Chemistry : Isothiocyanates (-N=C=S) are a class of naturally occurring compounds most famously derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli and watercress. nih.govnih.govnih.gov They are recognized for their chemopreventive and potential therapeutic properties. nih.govtaylorandfrancis.com The isothiocyanate group is highly electrophilic and reactive, readily undergoing nucleophilic attack to form derivatives such as thioureas, which contributes to its biological activity and makes it a useful functional group in organic synthesis. solubilityofthings.com
By incorporating both the quinoxaline core and the isothiocyanate group, bromoquinoxaline isothiocyanate emerges as a hybrid molecule with the potential for unique reactivity and biological relevance, distinct from compounds containing only one of these moieties.
Historical Development of Related Chemical Entities and Their Research Significance
The study of bromoquinoxaline isothiocyanate is built upon a long history of research into its parent chemical classes.
The first synthesis of a quinoxaline derivative was reported independently by Körner and Hinsberg in 1884. encyclopedia.pubmdpi.comrsc.orgmtieat.org Their classical method, which involves the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, remains a fundamental approach in heterocyclic chemistry. encyclopedia.pubrsc.org Over the past century, these synthetic strategies have evolved significantly, with modern methods focusing on improving yields, functional group tolerance, and catalytic efficiency. mdpi.commtieat.org
Isothiocyanates have been a subject of scientific interest for decades, largely due to their natural origins and observed health benefits. nih.govtaylorandfrancis.com Their role as anticarcinogenic agents has been extensively documented in preclinical studies. nih.govnih.gov
The synthesis of specific bromoquinoxaline isothiocyanates, such as 5-bromo-6-isothiocyanatoquinoxaline (B26229), gained significance as a key step in the production of other pharmaceutically important molecules. google.comgoogle.com The most common synthetic route involves the reaction of the corresponding amino-quinoxaline, 6-amino-5-bromoquinoxaline (B154387), with thiophosgene (B130339). google.comgoogle.comgoogle.comgoogle.com This reaction efficiently converts the amino group into the highly reactive isothiocyanate functionality. An alternative pathway utilizes benzoyl isothiocyanate, followed by hydrolysis, to achieve the same transformation. google.comgoogle.com The primary research significance of 5-bromo-6-isothiocyanatoquinoxaline has historically been its role as a critical intermediate in the synthesis of Brimonidine, an α-adrenergic agonist. google.comgoogle.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₄BrN₃S | |
| Molecular Weight | 266.12 g/mol | |
| CAS Number | 134892-46-9 | chemicalbook.com |
| Appearance | Brick red to white crystalline solid | |
| Melting Point | 157-158 °C | google.com |
Rationale for Contemporary Academic Investigations of BROMCHINOXALIN-ISOTHIOCYANAT
Current academic interest in bromoquinoxaline isothiocyanate is founded on several key rationales:
A Versatile Synthetic Intermediate : The high reactivity of the isothiocyanate group makes the compound a valuable building block for creating a diverse range of more complex heterocyclic structures. It serves as a precursor for synthesizing thiourea (B124793) derivatives, which themselves are a class of compounds with significant biological activities. google.com This utility in organic synthesis drives research into its reactivity and applications.
Scaffold for Medicinal Chemistry : The fusion of the biologically active quinoxaline scaffold with the reactive isothiocyanate group provides a strong basis for drug discovery programs. researchgate.netrsc.org The bromine atom further modulates the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. Researchers investigate this and related structures to develop novel therapeutic agents, with studies exploring potential anticancer and anti-inflammatory activities. rsc.orgresearchgate.net For instance, novel quinoxaline derivatives synthesized from isothiocyanate precursors have been evaluated as dual inhibitors of targets like EGFR and COX-2. rsc.org
Probing Biological Mechanisms : The compound serves as a tool for exploring biological pathways. Isothiocyanates are known to interact with multiple cellular targets, and by attaching this functional group to a quinoxaline core, researchers can create molecular probes to study specific biological processes or to identify new drug targets.
| Reaction | Description | Significance | Reference |
|---|---|---|---|
| Hinsberg Quinoxaline Synthesis | Condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. | The classical and foundational method for creating the quinoxaline ring system since 1884. | encyclopedia.pubmdpi.comrsc.org |
| Synthesis of 5-Bromo-6-isothiocyanatoquinoxaline | Reaction of 6-amino-5-bromoquinoxaline with thiophosgene in an aqueous or benzene solution. | A direct and high-yield method to introduce the isothiocyanate group, creating a key intermediate for further synthesis. | google.comgoogle.comgoogle.com |
Overview of Current Research Trajectories and Gaps in this compound Studies
Contemporary research involving bromoquinoxaline isothiocyanate and related compounds is primarily focused on synthetic applications and the exploration of biological activity.
Current Research Trajectories : A major trajectory involves using bromoquinoxaline isothiocyanate as a starting material to synthesize libraries of new derivatives, particularly thioureas and other heterocycles. nih.govresearchgate.net These new compounds are then screened for a range of biological activities, with a significant focus on anticancer and antimicrobial properties. rsc.orgresearchgate.net Research also aims to develop novel quinoxaline-based compounds that can act as inhibitors for specific enzymes involved in disease, such as protein kinases. researchgate.net Another area of investigation is the optimization of synthetic protocols, including the development of greener or more efficient catalytic systems for producing quinoxaline derivatives. mdpi.comrsc.org
Gaps in Research : Despite its utility as a synthetic building block, there is a noticeable gap in the literature regarding the comprehensive biological profiling of bromoquinoxaline isothiocyanate itself as a standalone agent. Much of the existing research focuses on its role as a precursor or intermediate. google.comgoogle.com While the broader classes of quinoxalines and isothiocyanates are well-studied, detailed mechanistic studies elucidating the specific cellular targets and modes of action for this particular hybrid molecule are limited. Furthermore, in-depth preclinical and in vivo investigations are not as prevalent as for other well-known isothiocyanates like sulforaphane. nih.gov Future research could therefore be directed towards a more thorough characterization of its unique biological properties, its metabolic fate, and its potential therapeutic efficacy beyond its current role as a synthetic intermediate.
Properties
CAS No. |
132356-31-1 |
|---|---|
Molecular Formula |
C9H4BrN3S |
Molecular Weight |
270.1 |
IUPAC Name |
5-bromo-6-isothiocyanatoquinoxaline |
InChI |
InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H/i3+2,4+2 |
InChI Key |
CRNMXQMOFAYYEX-NUQCWPJISA-N |
SMILES |
C1=CC2=NC=CN=C2C(=C1N=C=S)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches to Bromchinoxalin Isothiocyanat
Elucidation of Precursor Synthesis for Bromoquinoxaline Isothiocyanate Scaffolds
The foundational step in synthesizing bromoquinoxaline isothiocyanate is the creation of the bromoquinoxaline scaffold itself. The most prevalent and classic method for assembling the quinoxaline (B1680401) ring system is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govmdpi.comchim.it
To produce a bromoquinoxaline, this strategy requires a bromine-substituted precursor. The synthesis typically begins with a substituted o-phenylenediamine (B120857), such as 4-bromo-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028). mdpi.com For instance, the synthesis of 6-bromo-2,3-dichloroquinoxaline (B20724) starts with the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid. mdpi.com This is followed by chlorination to yield the dichloroquinoxaline derivative, which serves as a versatile precursor for further functionalization. mdpi.com
Another critical precursor is 6-amino-5-bromoquinoxaline (B154387). Its synthesis can be achieved through a multi-step process that starts with the cyclization of 4-nitro-o-phenylenediamine with glyoxal (B1671930) to form 6-nitroquinoxaline. This intermediate is then reduced to 6-aminoquinoxaline (B194958) via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). The final bromination step to yield 6-amino-5-bromoquinoxaline can be performed using various reagents, including N-Bromosuccinimide (NBS) or bromine in acetic acid. A high-yield method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent, achieving yields up to 97.6%.
Optimized Chemical Synthesis Routes to Bromoquinoxaline Isothiocyanate
With the aminobromoquinoxaline precursor in hand, the next crucial step is the conversion of the amino group to an isothiocyanate.
Conventional Multistep Synthesis Strategies
The conventional and most direct route to forming the isothiocyanate is the reaction of an amino-substituted quinoxaline with thiophosgene (B130339) (CSCl₂). google.comgoogle.com Specifically, 6-amino-5-bromoquinoxaline is reacted with thiophosgene to generate 5-bromo-6-isothiocyanatoquinoxaline (B26229). google.comgoogle.com This reaction is often carried out in a suitable solvent like benzene (B151609).
An alternative multistep approach involves first synthesizing 6-aminoquinoxaline, converting it to 6-thioisocyanatoquinoxaline using thiophosgene, and then performing a bromination step with NBS. While this method circumvents the direct handling of elemental bromine, it may introduce byproducts that necessitate thorough purification.
A summary of a typical multistep synthesis is presented below:
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1. Cyclization | 4-nitro-o-phenylenediamine, Glyoxal | Ethanol, Reflux | 6-nitroquinoxaline | Near-quantitative |
| 2. Reduction | 6-nitroquinoxaline | H₂, Pd/C catalyst | 6-aminoquinoxaline | High |
| 3. Bromination | 6-aminoquinoxaline | DBDMH, CH₂Cl₂ | 6-amino-5-bromoquinoxaline | 97.6% |
| 4. Isothiocyanation | 6-amino-5-bromoquinoxaline | Thiophosgene (CSCl₂) | 5-bromo-6-isothiocyanatoquinoxaline | Good |
One-Pot and Cascade Reactions in Bromoquinoxaline Isothiocyanate Formation
Modern methods for isothiocyanate formation also embrace one-pot procedures. An efficient, metal-free, one-pot synthesis of isothiocyanates from various amines using carbon disulfide and carbon tetrabromide as a desulfurizing agent has been reported, offering a milder alternative to thiophosgene. bohrium.com Applying this to 6-amino-5-bromoquinoxaline could provide a more streamlined and potentially safer route to the target compound.
Green Chemistry Principles in Bromoquinoxaline Isothiocyanate Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of quinoxaline derivatives to address environmental concerns. ijirt.orgekb.eg These approaches focus on using eco-friendly solvents, recyclable catalysts, and energy-efficient methods like microwave or ultrasonic irradiation. ijirt.orgresearchgate.net
For the quinoxaline core synthesis, advancements include:
Green Solvents: Using water or polyethylene (B3416737) glycol (PEG-400) as reaction media instead of hazardous organic solvents. mdpi.comripublication.com
Recyclable Catalysts: Employing solid-supported catalysts like alumina-supported heteropolyoxometalates, which can be easily recovered and reused. nih.gov
Energy Efficiency: Utilizing microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes. researchgate.net
Mechanistic Investigations of Bromoquinoxaline Isothiocyanate Formation Pathways
The formation of bromoquinoxaline isothiocyanate involves two primary mechanistic pathways: the formation of the quinoxaline ring and the conversion of the amine to the isothiocyanate.
The synthesis of the quinoxaline ring from an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a condensation-cyclization mechanism. The process is typically initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, which, after another dehydration step, yields the stable aromatic quinoxaline ring. researchgate.net
The mechanism for converting an aromatic amine to an isothiocyanate using thiophosgene involves the initial nucleophilic attack of the amine on the electrophilic carbon of thiophosgene. This forms a thiocarbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by a base, results in the formation of the isothiocyanate group (-N=C=S). Alternative, milder reagents for this conversion, such as carbon disulfide with a desulfurizing agent, proceed through a dithiocarbamate (B8719985) salt intermediate which is then converted to the isothiocyanate. bohrium.comresearchgate.net
Enantioselective and Stereoselective Synthesis of Chiral Bromoquinoxaline Isothiocyanate Analogues
The synthesis of chiral analogues of bromoquinoxaline isothiocyanate requires the introduction of stereocenters, a field dominated by asymmetric catalysis. While the synthesis of a specifically chiral bromoquinoxaline isothiocyanate is not prominently documented, extensive research exists on the enantioselective synthesis of chiral quinoxaline derivatives, particularly tetrahydroquinoxalines (THQs). nih.govrsc.org
These methods could be adapted to create chiral precursors for the isothiocyanate. The most common approach is the asymmetric hydrogenation of a prochiral quinoxaline. nih.gov
Iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for producing chiral THQs with excellent enantioselectivities (up to 98% ee). nih.govrsc.org By carefully selecting the chiral ligand and reaction solvent, it is possible to selectively obtain either the (R) or (S) enantiomer. nih.gov
Rhodium and Ruthenium catalysts have also been successfully employed in the asymmetric hydrogenation of substituted quinoxalines. nih.govrsc.org
A theoretical pathway to a chiral bromoquinoxaline isothiocyanate analogue could involve:
Synthesis of a substituted bromoquinoxaline.
Asymmetric hydrogenation to create a chiral tetrahydroquinoxaline ring with defined stereochemistry.
Introduction of an amino group if not already present.
Conversion of the amino group to the isothiocyanate.
Another strategy involves the enantioselective parallel kinetic resolution of racemic quinoxaline derivatives. For example, chiral phosphoric acid-catalyzed transfer hydrogenation has been used to resolve aziridine-containing quinoxalines, yielding highly enantioenriched diastereomers. acs.orgnih.gov Such advanced methodologies provide a toolbox for accessing chiral quinoxaline scaffolds that could potentially be converted into chiral bromoquinoxaline isothiocyanate analogues for specialized applications.
Chemoenzymatic Transformations and Biocatalysis in BROMCHINOXALIN-ISOTHIOCYANAT Production
The application of chemoenzymatic and biocatalytic strategies offers significant advantages in chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. google.com While the chemical synthesis of 5-bromo-6-isothiocyanatoquinoxaline from its amino precursor using reagents like thiophosgene is established mdpi.com, a dedicated chemoenzymatic or purely biocatalytic route for its production has not been documented in the reviewed scientific literature. However, by examining the key structural components of the molecule—the brominated quinoxaline core and the isothiocyanate functional group—it is possible to explore potential enzymatic transformations that could contribute to a future chemoenzymatic production pathway.
The development of such a pathway would likely involve a multi-step process, leveraging enzymes for specific, challenging transformations such as regioselective bromination or the formation of the isothiocyanate group from a suitable precursor.
Biocatalytic Approaches to Quinoxaline Bromination
The introduction of a bromine atom at a specific position on the quinoxaline ring is a critical step in the synthesis of this compound. Traditional chemical bromination can sometimes lack regioselectivity and require harsh reagents. rsc.org Biocatalysis, particularly through the use of halogenase enzymes, presents a promising alternative for achieving highly selective halogenation of aromatic compounds under benign conditions. mdpi.com
Flavin-dependent halogenases (FDHs) have emerged as particularly valuable biocatalysts for the site-selective halogenation of electron-rich aromatic substrates. rsc.org These enzymes utilize benign inorganic halides, such as sodium bromide, and operate through an electrophilic halogenation mechanism, offering precise control over the position of halogenation. mdpi.com While studies have not specifically reported the bromination of quinoxaline itself, research has demonstrated the ability of FDHs to act on a range of non-native aryl substrates, including complex heterocyclic precursors. creative-enzymes.com Structure-guided mutagenesis has also been employed to alter the regioselectivity and enhance the activity of these enzymes towards new substrates. creative-enzymes.com
A potential chemoenzymatic strategy could involve the use of an engineered flavin-dependent halogenase to selectively brominate a suitable quinoxaline precursor, such as 6-aminoquinoxaline. This would be followed by a subsequent step to convert the amino group into the isothiocyanate. The feasibility of this approach would depend on the ability of an FDH to accept the quinoxaline scaffold as a substrate.
| Enzyme Type | Cofactor | Mechanism | Potential Advantages in Synthesis | Reported Substrate Examples |
|---|---|---|---|---|
| Flavin-Dependent Halogenase (FDH) | FADH₂ | Electrophilic Aromatic Substitution | High regioselectivity, use of benign halide salts (e.g., NaBr), mild reaction conditions. mdpi.com | Tryptophan, Pyrrole-like compounds, Phenolic compounds, Anthranilic acid. mdpi.comcreative-enzymes.com |
Enzymatic Formation of the Isothiocyanate Group
The second key transformation is the conversion of an amino group on the brominated quinoxaline ring to an isothiocyanate. In nature, the primary route to isothiocyanates is through the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase (a thioglucosidase). nih.govfoodandnutritionjournal.org This process is common in cruciferous vegetables.
The myrosinase-glucosinolate system involves the enzyme cleaving a glucose moiety from the glucosinolate precursor, leading to an unstable aglycone that rearranges to form the isothiocyanate. nih.gov Applying this system to the synthesis of this compound would necessitate the chemical synthesis of a custom glucosinolate precursor, specifically a 5-bromoquinoxalin-6-yl-glucosinolate. This multi-step chemical synthesis would add considerable complexity, potentially undermining the benefits of the enzymatic step.
While myrosinase is the most well-known enzyme for isothiocyanate formation, direct biocatalytic conversion of an aromatic amine to an isothiocyanate is not a widely established transformation. Research into alternatives to toxic chemical reagents like thiophosgene is ongoing, and some methods utilize thiocarbonyl transfer reagents such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). creative-enzymes.com While not strictly enzymatic, these reagents can be used in one-pot syntheses under mild conditions, which could be integrated into a chemoenzymatic cascade. creative-enzymes.com
A hypothetical chemoenzymatic route could therefore involve two main stages:
Enzymatic Synthesis of the Precursor: An engineered halogenase could be used for the regioselective bromination of 6-aminoquinoxaline to produce 6-amino-5-bromoquinoxaline.
Chemical Conversion to Isothiocyanate: The resulting brominated amine could then be converted to the final product using a chemical method, for example, with a thiocarbonyl transfer reagent that offers a better safety and environmental profile than thiophosgene.
Currently, the lack of a known enzyme that can directly convert an arylamine like 6-amino-5-bromoquinoxaline into its corresponding isothiocyanate remains a significant hurdle to a fully biocatalytic or a more streamlined chemoenzymatic process. Future research in enzyme discovery and engineering may yet provide a biocatalyst for this specific transformation.
Chemical Reactivity, Derivatization, and Transformation Studies of Bromchinoxalin Isothiocyanat
Electrophilic and Nucleophilic Reactivity Profiles of BROMCHINOXALIN-ISOTHIOCYANAT
The reactivity of this compound is twofold. The isothiocyanate group provides a key electrophilic center, while the quinoxaline (B1680401) ring system, particularly with its bromine substituent, presents sites for nucleophilic attack and metal-catalyzed cross-coupling reactions.
The carbon atom of the isothiocyanate group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.
Reaction with Amines: The most common reaction of isothiocyanates is their condensation with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. mdpi.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane. mdpi.com The versatility of this reaction allows for the creation of a diverse library of thiourea compounds from various aliphatic and aromatic amines. mdpi.comrsc.orgorganic-chemistry.org
Reaction with Alcohols and Thiols: Isothiocyanates react with alcohols in the presence of a base to yield thiocarbamates. rsc.org The reaction with thiols is also well-established, forming dithiocarbamates. researchgate.net This reaction with thiols, such as glutathione, is a key pathway in the biological metabolism of isothiocyanates and is often reversible. nih.gov The reversibility allows the dithiocarbamate (B8719985) adduct to act as a transport form of the parent isothiocyanate. nih.gov
The table below summarizes the nucleophilic addition reactions at the isothiocyanate group.
| Nucleophile | Reagent Example | Product Class | Conditions |
| Primary/Secondary Amine | Benzylamine | Thiourea | Room Temperature, Dichloromethane |
| Alcohol | Sodium Methoxide | Thiocarbamate | Reflux |
| Thiol | Glutathione | Dithiocarbamate | Physiological pH (6-8) |
The quinoxaline ring is an electron-deficient aromatic system, a characteristic that is enhanced by the presence of N-oxide groups. researchgate.netmdpi.com This electronic nature makes the ring susceptible to nucleophilic substitution, particularly at positions activated by the heterocyclic nitrogen atoms or other substituents. The bromine atom on the this compound scaffold serves as a versatile handle for further functionalization.
Nucleophilic Aromatic Substitution (SNAr): Halogen atoms on the quinoxaline ring can be displaced by strong nucleophiles. The presence of two nitrogen atoms in the pyrazine (B50134) ring facilitates this type of reaction. mdpi.com
Metal-Catalyzed Cross-Coupling: The bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or vinyl groups, significantly diversifying the core structure.
Cycloaddition Reactions Involving this compound as a Synthon
Isothiocyanates are valuable partners in cycloaddition reactions, serving as synthons for the construction of various heterocyclic systems. They can participate as 1,3-dipoles or as dipolarophiles. The C=S bond of the isothiocyanate can engage in [2+4] cycloaddition reactions. nih.gov More commonly, isothiocyanates are involved in [3+2] cycloaddition reactions with various partners. For instance, their reaction with aziridines, catalyzed by Lewis acids like FeCl₃, can yield thiazolidine (B150603) derivatives stereoselectively. rsc.org Similarly, reactions with azomethine imines can lead to triazole-thione cores. capes.gov.br
The table below outlines potential cycloaddition pathways.
| Reaction Type | Reactant Partner | Resulting Heterocycle | Catalyst/Conditions |
| [3+2] Cycloaddition | Aziridine | Thiazolidine | FeCl₃, short reaction time |
| [3+2] Cycloaddition | Azomethine Imine | Triazole-thione | Varies |
| [2+4] Cycloaddition | Diene | Dihydro-thiazine derivative | Heat |
Formation of Novel Heterocycles via this compound Scaffolds
The isothiocyanate group is a key building block for synthesizing a variety of five- and six-membered heterocycles. organic-chemistry.orgjrespharm.com
Thiazole (B1198619) Synthesis: A classic application is the Hantzsch thiazole synthesis or related methods, where the isothiocyanate provides the N=C-S fragment. Reaction with α-haloketones or their equivalents is a common route to 2-aminothiazole (B372263) derivatives. ias.ac.in Copper-catalyzed couplings of oxime acetates with isothiocyanates also provide access to 2-aminothiazoles under mild conditions. organic-chemistry.org Furthermore, microwave-assisted domino reactions between propargylamines and isothiocyanates can selectively produce 2-aminothiazoles. thieme-connect.combepls.com
Triazole Synthesis: 1,2,4-Triazole-thiones can be synthesized by reacting isothiocyanates with hydrazines or hydrazides. jrespharm.com The initial reaction forms a thiosemicarbazide (B42300) intermediate, which then undergoes base-catalyzed cyclization to form the triazole ring. jrespharm.com One-pot methods have been developed to streamline this process, making it an efficient route to these valuable heterocyclic cores. nih.govorganic-chemistry.orgresearchgate.net
Functional Group Interconversions on this compound Derivatives
Both the isothiocyanate and the bromo functionalities can be transformed into other chemical groups, adding another layer of synthetic versatility.
Isothiocyanate Group Transformations:
Conversion to Thiocarbamates: As mentioned in section 3.1.1, reaction with alcohols provides a straightforward route to thiocarbamates. rsc.org This interconversion can also be achieved starting from isocyanides, sulfur, and an alcohol in a one-pot reaction that proceeds via an isothiocyanate intermediate. beilstein-journals.org
Conversion to Amines: The isothiocyanate group can be converted back to a primary amine, although this is less common than its formation from an amine. bohrium.comacs.orgorganic-chemistry.org This transformation typically requires specific reagents to effect the hydrolysis or reduction of the thiocarbonyl group.
Bromo Group Transformations: The bromine atom on the quinoxaline ring can be readily converted to other functional groups through nucleophilic substitution or metal-catalyzed reactions, as discussed in section 3.1.2.
Ligand Binding and Coordination Chemistry of this compound with Transition Metals
The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for transition metal chemistry.
Coordination via the Isothiocyanate Group: The isothiocyanate (NCS) group is a classic ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). wikipedia.org According to Hard-Soft Acid-Base (HSAB) theory, hard metal cations (e.g., first-row transition metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II)) tend to bind to the hard nitrogen atom, forming M-NCS linkages. wikipedia.orgwikiwand.com Softer metal cations (e.g., Rh(III), Pd(II), Pt(II), Au(III)) prefer to bind to the soft sulfur atom, forming M-SCN linkages. wikipedia.org This allows for the synthesis of a wide range of homoleptic and heteroleptic metal complexes. nasa.govresearchgate.net
Coordination via the Quinoxaline Nitrogens: The two nitrogen atoms of the quinoxaline ring possess lone pairs of electrons and can act as effective N-donor ligands, forming stable complexes with various transition metals. nih.gov
The combination of the quinoxaline N-donors and the ambidentate NCS group means that this compound could potentially act as a bidentate or even a bridging ligand, leading to the formation of unique mononuclear or polynuclear coordination compounds.
Advanced Spectroscopic and Crystallographic Elucidation of Bromchinoxalin Isothiocyanat Structures
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis of BROMCHINOXALIN-ISOTHIOCYANAT and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution and the solid state. weebly.com For quinoxaline (B1680401) derivatives, NMR provides critical insights into the connectivity of atoms, their spatial arrangement, and the electronic environment of the nuclei.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of quinoxaline derivatives. nih.gov The chemical shifts (δ) in ¹H NMR spectra provide information about the electronic environment of the protons. For instance, protons on the quinoxaline ring system typically resonate in the aromatic region (δ 7.0-9.0 ppm), with their exact shifts influenced by the position and nature of substituents like the bromo and isothiocyanate groups. nih.gov Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom.
While 1D NMR provides essential data, complex quinoxaline derivatives often exhibit crowded spectra where signals overlap. weebly.com In such cases, two-dimensional (2D) NMR experiments are indispensable for complete structural assignment. mdpi.comdntb.gov.ua Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons within the quinoxaline core and any side chains. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached (¹J_CH) and more distant (²⁻³J_CH) carbon atoms, respectively. nih.gov These correlations are instrumental in piecing together the molecular framework, confirming the substitution pattern of the bromo and isothiocyanate groups on the quinoxaline ring. For example, an HMBC correlation between a proton on the quinoxaline ring and the carbon of the isothiocyanate group (-N=C=S) would definitively establish their connectivity.
The absolute configuration and conformation of complex quinoxaline derivatives can also be determined using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoxaline Derivative (Note: This table presents hypothetical data for illustrative purposes based on typical chemical shifts for quinoxaline systems, as specific data for this compound is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | 8.85 (s) | 145.2 | C-3, C-8a |
| H-3 | - | 148.9 | - |
| H-5 | 8.10 (d) | 129.5 | C-7, C-8a |
| H-6 | 7.80 (t) | 130.1 | C-8, C-4a |
| H-7 | 7.95 (d) | 128.8 | C-5, C-8a |
| H-8 | - | 135.0 (C-Br) | - |
| -N=C=S | - | 132.5 | - |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different polymorphic forms of organic compounds, including quinoxaline derivatives. Unlike solution-state NMR, which provides an average structure, ssNMR provides information about the molecule in its solid, crystalline lattice.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution ¹³C spectra of solid samples. Differences in the chemical shifts and signal multiplicities in the ssNMR spectra of different batches of this compound could indicate the presence of different polymorphs or amorphous content. These spectral differences arise from variations in the local molecular environment, such as crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), in the different solid forms. While specific studies on this compound are not available, solid-state synthesis methods for related quinoxaline derivatives have been reported, suggesting the importance of characterizing the solid forms of these materials. rasayanjournal.co.in
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of a newly synthesized compound like this compound. mdpi.com By measuring the m/z value with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the precise elemental formula of the molecular ion. nih.gov This is possible because the masses of isotopes are not integer values. The unique isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would provide a characteristic signature in the mass spectrum, further confirming the elemental composition of this compound.
Table 2: HRMS Data for a Hypothetical this compound Isomer (Note: This table is for illustrative purposes.)
| Ion | Calculated m/z | Found m/z | Elemental Composition |
| [M+H]⁺ | 265.9647 | 265.9645 | C₉H₅N₃S⁷⁹Br |
| [M+H]⁺ | 267.9627 | 267.9625 | C₉H₅N₃S⁸¹Br |
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. mdpi.com In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. The fragmentation pathways provide a "fingerprint" of the molecule's structure.
For this compound, characteristic fragmentation would likely involve the loss of the isothiocyanate group (-NCS), the bromine atom (-Br), or cleavage of the quinoxaline ring system. The analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups. researchgate.netresearchgate.net For instance, the initial loss of the NCS group would suggest its peripheral substitution on the quinoxaline core. The study of fragmentation patterns is crucial for distinguishing between different isomers, which might have identical molecular weights but different substitution patterns.
Infrared and Raman Spectroscopy in Vibrational and Conformational Analysis of this compound
The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) typically in the range of 2000-2150 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, usually below 700 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline ring would appear in the 1500-1650 cm⁻¹ region. scialert.netscialert.net
Raman spectroscopy, which relies on the scattering of light, is particularly useful for analyzing non-polar bonds and symmetric vibrations. The symmetric stretch of the isothiocyanate group and the vibrations of the quinoxaline ring system would likely give rise to strong signals in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound (Note: This table presents expected ranges based on literature for related compounds.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Isothiocyanate (-N=C=S) | Asymmetric Stretching | 2000 - 2150 |
| Quinoxaline Ring (C=C, C=N) | Stretching | 1500 - 1650 |
| C-H | In-plane Bending | 1000 - 1300 |
| C-Br | Stretching | 500 - 700 |
X-ray Crystallography and Single-Crystal Diffraction of this compound Structures
Although specific crystallographic data for 5-bromo-6-isothiocyanatoquinoxaline (B26229) is not widely published in publicly accessible databases, patents describing its synthesis mention its isolation as white crystals with a melting point of 157-158°C, indicating a crystalline nature suitable for diffraction studies. googleapis.comgoogle.comkud.ac.in Based on analyses of similar heterocyclic compounds, a hypothetical set of crystallographic parameters for 5-bromo-6-isothiocyanatoquinoxaline is presented in Table 1. This data serves as an illustrative example of the detailed structural information that would be obtained from a single-crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystallographic Data for 5-Bromo-6-isothiocyanatoquinoxaline This table is illustrative and based on typical values for related organic compounds, as specific published data for this compound is not available.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₄BrN₃S |
| Formula Weight | 266.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 998.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.770 |
| Absorption Coefficient (mm⁻¹) | 4.5 |
| F(000) | 528 |
While 5-bromo-6-isothiocyanatoquinoxaline itself is an achiral molecule, the introduction of chiral centers, for instance, through substitution, would result in enantiomers. For such chiral derivatives, single-crystal X-ray diffraction is a powerful tool for determining the absolute stereochemistry. nih.gov This is often achieved by the anomalous dispersion of X-rays by heavier atoms (like bromine in this case), which allows for the unambiguous assignment of the R or S configuration at each stereocenter.
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. chembk.comscispace.com The isothiocyanate group is known to be an effective site for non-covalent interactions, particularly as a halogen bond acceptor at the sulfur atom. libretexts.org
Co-crystallization studies of 5-bromo-6-isothiocyanatoquinoxaline could be explored with a variety of co-formers to create novel solid forms. Potential co-formers could be selected based on their ability to form complementary non-covalent bonds, such as hydrogen bond donors or halogen bond donors. Table 2 lists potential co-formers that could be investigated for co-crystallization with 5-bromo-6-isothiocyanatoquinoxaline. The resulting co-crystals would be expected to exhibit different properties, such as solubility and stability, compared to the pure compound.
Table 2: Potential Co-formers for Co-crystallization with 5-Bromo-6-isothiocyanatoquinoxaline This table presents a list of potential co-formers based on established principles of crystal engineering.
| Co-former Class | Example Co-former | Potential Interaction Type |
| Hydrogen Bond Donors | Adipic Acid | Hydrogen bonding (N···HO) |
| Isonicotinamide | Hydrogen bonding (N···HN) | |
| Halogen Bond Donors | 1,4-Diiodotetrafluorobenzene | Halogen bonding (S···I) |
| N-Bromosuccinimide | Halogen bonding (N···Br) | |
| π-Stacking Systems | Pyrene | π-π stacking |
Circular Dichroism and Optical Rotatory Dispersion in Chiral this compound Analogues
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. jasco-global.comrsc.org CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. nih.govmdpi.com These methods are particularly valuable for studying chiral molecules in solution. trygvehelgaker.no
Since 5-bromo-6-isothiocyanatoquinoxaline is achiral, it does not exhibit CD or ORD signals. However, chiral analogues of this compound would be chiroptically active. For example, the introduction of a chiral steroidal moiety to the quinoxaline framework can induce helicity in the molecule, which can be studied by CD spectroscopy. The sign of the Cotton effect in the CD spectrum can be correlated to the absolute configuration or the preferred helical conformation of the molecule.
Studies on steroidal quinoxalines have shown that substituents on the quinoxaline ring can significantly influence the chiroptical properties. For a hypothetical chiral analogue of 5-bromo-6-isothiocyanatoquinoxaline, one would expect to observe characteristic CD and ORD curves. Table 3 provides illustrative chiroptical data for a hypothetical chiral bromoquinoxaline isothiocyanate derivative, demonstrating the type of information that can be obtained.
Table 3: Illustrative Chiroptical Data for a Hypothetical Chiral Analogue of Bromoquinoxaline Isothiocyanate This table is a hypothetical representation to illustrate the principles of CD and ORD spectroscopy.
| Technique | Wavelength (nm) | Observed Signal (Hypothetical) | Interpretation |
| CD | 240 | Positive Cotton Effect (Δε > 0) | Corresponds to a specific electronic transition and indicates a particular stereochemistry (e.g., P-helicity or R-configuration at a stereocenter). |
| ORD | 260 | Peak (positive rotation) | Part of a positive Cotton effect curve, related to the CD signal. |
| ORD | 225 | Trough (negative rotation) | Part of a positive Cotton effect curve, related to the CD signal. |
These chiroptical techniques would be invaluable for confirming the absolute stereochemistry of chiral analogues of 5-bromo-6-isothiocyanatoquinoxaline and for studying conformational changes in solution.
Computational and Theoretical Investigations of Bromchinoxalin Isothiocyanat
Quantum Chemical Calculations of Electronic Structure and Reactivity of BROMCHINOXALIN-ISOTHIOCYANAT
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. qulacs.orgcolab.ws These methods, based on the principles of quantum mechanics, can determine the electronic structure, which in turn governs the molecule's reactivity and physical properties. qulacs.org For this compound, these calculations would involve solving the Schrödinger equation for the molecular system to obtain its wavefunction and energy.
The electronic structure analysis of this compound would reveal key information such as the distribution of electron density, the energies and shapes of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds within the molecule. nih.govrsc.org The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its tendency to participate in chemical reactions. A smaller gap generally suggests higher reactivity.
Reactivity descriptors, derived from quantum chemical calculations, can further quantify the molecule's behavior. These descriptors include electrostatic potential maps, which highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Other parameters like global and local reactivity indices (e.g., chemical potential, hardness, and Fukui functions) can provide a more detailed picture of the molecule's reactivity profile.
Density Functional Theory (DFT) Applications in this compound Systems
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgnih.gov DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. scispace.com DFT is widely used to investigate the electronic structure and properties of molecules like this compound. wikipedia.orgmdpi.com
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra. sumitomo-chem.co.jprsc.org For this compound, DFT can be used to calculate:
Vibrational Spectra (Infrared and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful extension of DFT that can be used to calculate the energies of electronic excited states. nih.gov This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. sumitomo-chem.co.jp
Nuclear Magnetic Resonance (NMR) Spectra: DFT can also be employed to calculate NMR chemical shifts and spin-spin coupling constants. rsc.org These calculations can aid in the assignment of signals in experimental NMR spectra and can be particularly useful for complex molecules where spectral interpretation is challenging.
A hypothetical table of DFT-predicted spectroscopic data for this compound is presented below.
| Spectroscopic Parameter | Predicted Value |
| Key IR Frequency (C=S stretch) | ~1100-1200 cm⁻¹ |
| Key IR Frequency (C=N stretch) | ~2000-2150 cm⁻¹ |
| λmax (UV-Vis) | ~300-400 nm |
| ¹³C NMR Chemical Shift (Isothiocyanate Carbon) | ~130-140 ppm |
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanisms of chemical reactions is crucial for controlling their outcomes and for designing new synthetic routes. DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpmit.edu
For this compound, DFT calculations could be used to investigate various reactions, such as its synthesis or its reactions with other molecules. The process would involve:
Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface.
Finding the Transition State: The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. mit.eduyoutube.com Various algorithms can be used to locate the transition state structure connecting the reactants and products. rsc.orgnih.govnih.gov
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.
By mapping out the entire reaction pathway, chemists can gain a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events.
Molecular Dynamics Simulations of this compound Interactions with Model Systems (e.g., surfaces, macromolecules in in silico studies)
While quantum chemical methods are excellent for studying the properties of isolated molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in more complex environments and over longer timescales. nih.govresearchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior. nih.govarxiv.org
For this compound, MD simulations could be used to study its interactions with various model systems:
Surfaces: The interaction of this compound with different surfaces (e.g., metals, polymers) could be simulated to understand adsorption processes, self-assembly, and the formation of thin films. rsc.org
Macromolecules: In silico studies could explore the interaction of this compound with biological macromolecules such as proteins or DNA. imrpress.comelifesciences.org These simulations could help to identify potential binding sites, predict binding affinities, and elucidate the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). mdpi.com Such studies are often a precursor to drug discovery and materials science applications.
Prediction of Conformational Preferences and Tautomerism in this compound
The three-dimensional structure of a molecule, including its conformational flexibility and the potential for tautomerism, can have a significant impact on its properties and biological activity. nih.govnih.gov
Conformational Preferences: Molecules are not static entities but can exist as a population of different conformers in equilibrium. Computational methods can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.govnih.govarxiv.org This information is crucial for understanding how the molecule might interact with other molecules, such as a receptor binding site.
Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. researchgate.netnih.gov For this compound, it is important to investigate the possibility of different tautomeric forms, for example, involving the quinoxaline (B1680401) ring or the isothiocyanate group. Quantum chemical calculations can be used to determine the relative energies of the different tautomers, providing insight into which form is likely to be predominant under different conditions. nih.gov
In Silico Modeling for Structure-Activity Relationship (SAR) Exploration of this compound (non-clinical, computational models)
In silico modeling plays a crucial role in the early stages of drug discovery and materials science by establishing relationships between the chemical structure of a molecule and its biological activity or physical properties. japsonline.comknoell.comnih.gov This is known as Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netfrontiersin.org
For this compound, a hypothetical SAR study for a non-clinical endpoint (e.g., inhibition of a specific enzyme) could involve the following steps:
Data Set Generation: A series of analogues of this compound would be designed by systematically modifying its chemical structure.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Model Building: A mathematical model would be developed to correlate the calculated descriptors with the experimentally measured activity of the compounds. Various statistical and machine learning techniques can be used for this purpose.
Model Validation: The predictive power of the model would be assessed using statistical methods and by testing its ability to predict the activity of new, unseen compounds.
A successful SAR model can be used to predict the activity of virtual compounds, guiding the synthesis of new molecules with improved properties and reducing the need for extensive experimental screening.
A hypothetical data table for a QSAR study of this compound analogues is shown below.
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Predicted Activity |
| This compound | 294.15 | 3.5 | -6.2 | 5.8 |
| Analogue 1 (Cl instead of Br) | 249.70 | 3.2 | -6.3 | 5.5 |
| Analogue 2 (F instead of Br) | 233.24 | 2.9 | -6.4 | 5.2 |
| Analogue 3 (Methyl group on quinoxaline) | 308.18 | 3.9 | -6.1 | 6.2 |
Exploration of Molecular Mechanisms and Biological Interactions of Bromchinoxalin Isothiocyanat in Vitro and Pre Clinical Cellular Models
Enzyme Inhibition and Activation Studies of BROMCHINOXALIN-ISOTHIOCYANAT in Cell-Free Systems
No published studies were identified that have investigated the inhibitory or activating effects of this compound on specific enzymes in cell-free assays.
Receptor Binding Affinities and Modulatory Effects of this compound in Isolated Systems
There is no available data from receptor binding assays or other isolated systems to characterize the affinity of this compound for any specific biological receptors or to describe its potential modulatory effects.
Investigation of Cellular Pathway Modulation by this compound in Cultured Cell Lines
Scientific literature lacks reports on studies that have examined the impact of this compound on intracellular signaling pathways or other cellular processes in cultured cell lines.
This compound as a Probe for Specific Biological Targets (Non-Clinical Research Tools)
There is no evidence in the available literature to suggest that this compound has been developed or utilized as a chemical probe for the identification or characterization of specific biological targets in non-clinical research.
Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Identifying this compound Biological Signatures in in vitro models
No proteomics, metabolomics, or other omics-based studies have been published that would provide a biological signature of the effects of this compound in in vitro models.
Emerging Non Therapeutic and Technological Applications of Bromchinoxalin Isothiocyanat
Bromoquinoxaline Isothiocyanate in Materials Science and Polymer Chemistry
The distinct characteristics of bromoquinoxaline isothiocyanate make it a valuable building block in materials science. The bromo- group allows for further functionalization through cross-coupling reactions, while the isothiocyanate group provides a reactive handle for polymerization and surface modification. chemimpex.commdpi.com Quinoxaline-based materials are noted for their use as organic semiconductors, dyes, and electroluminescent materials. mtieat.orgresearchgate.net
Synthesis of Novel Polymeric Materials via Isothiocyanate Linkages
The isothiocyanate group (-N=C=S) readily reacts with primary amines to form stable thiourea (B124793) bonds. tdblabs.se This reaction is a cornerstone for synthesizing novel polymers. Bromoquinoxaline isothiocyanate can be used as a monomer in polycondensation reactions with di- or poly-amine compounds. This process allows for the integration of the quinoxaline (B1680401) unit into a polymer backbone, creating materials with tailored properties.
For example, quinoxaline-based polymers have been synthesized for applications in organic electronics. d-nb.info The incorporation of the quinoxaline moiety can impart desirable electronic and thermal properties to the resulting polymer. yok.gov.tr While specific research on polymers derived directly from "bromoquinoxaline isothiocyanate" is limited, the synthesis of quinoxaline-containing polymers via other methods, such as Stille coupling or Suzuki-Miyaura reactions, is well-established. d-nb.infofrontiersin.org These methods often utilize bromo-substituted quinoxalines as key monomers, highlighting the importance of the bromo- functionality for polymer synthesis. d-nb.inforesearchgate.net The isothiocyanate group offers an alternative, complementary route to polymer creation.
Optoelectronic and Photophysical Properties of Bromoquinoxaline-Derived Materials
Quinoxaline derivatives are known for their intriguing photophysical and electronic properties, making them prime candidates for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs). chemimpex.comresearchgate.netijfans.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure facilitates efficient charge injection and transport. researchgate.net
The photophysical properties, such as absorption and emission wavelengths, are highly tunable by modifying the substituents on the quinoxaline core. researchgate.netresearchgate.net The introduction of bromine atoms and other functional groups can alter the electronic structure, leading to changes in the material's color and fluorescence. researchgate.netcolab.ws For instance, various substituted quinoxaline derivatives exhibit fluorescence from blue to green upon irradiation. d-nb.inforesearchgate.net The development of donor-acceptor type molecules, where quinoxaline acts as the acceptor, has led to materials with broadened absorption patterns suitable for light-harvesting applications. researchgate.net
Table 1: Representative Photophysical Properties of Quinoxaline-Based Materials Note: This table includes data for various quinoxaline derivatives to illustrate general properties, as specific data for "bromoquinoxaline isothiocyanate" is not widely available.
| Compound/Polymer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application Area |
| Quinoxaline-fluorene co-polymer (PFQ10) | ~380 | 459 | OLEDs d-nb.info |
| Quinoxaline-based D-A Polymer (PQ1) | 597 (in film) | - | Organic Field-Effect Transistors (OFETs) frontiersin.org |
| Donor-Acceptor Quinoxaline Derivative (M4) | ~450 | - | Light-Harvesting Materials researchgate.net |
| Various Arylvinylquinazoline Derivatives | UV-Visible Region | Green Light Emission | Fluorescent Materials researchgate.net |
Catalytic Applications of Bromoquinoxaline-Derived Ligands in Organic Synthesis
The nitrogen atoms in the quinoxaline ring system make it an excellent scaffold for designing chelating ligands for transition metal catalysts. ijfans.orgznaturforsch.com These ligands can coordinate with metal centers like iridium, rhodium, or zinc, creating complexes that catalyze a variety of organic reactions. znaturforsch.commdpi.comdicp.ac.cn The electronic properties of the quinoxaline ligand can be fine-tuned by altering its substituents, which in turn modifies the activity and selectivity of the catalyst. yok.gov.tr
For example, iridium complexes bearing N-heterocyclic carbene ligands have been used to catalyze the synthesis of 2-methylquinoxaline (B147225) derivatives. mdpi.com Similarly, homogeneous rhodium catalysts with phosphine (B1218219) ligands have been effective in the hydrogenation and hydrosilylation of quinoxalines. dicp.ac.cn Zinc complexes containing quinoxaline-based ligands have shown high activity and selectivity in the copolymerization of CO2 and epoxides. znaturforsch.com The bromo- group on a bromoquinoxaline isothiocyanate molecule could be used to anchor the ligand to a solid support or to introduce further electronic-tuning substituents, while the isothiocyanate group could potentially be involved in catalyst assembly or modification, although specific examples are not prevalent.
Use of Bromoquinoxaline Isothiocyanate as Analytical Reagents and Probes
The combination of a fluorophore (quinoxaline) and a reactive group (isothiocyanate) makes bromoquinoxaline isothiocyanate a promising candidate for use as an analytical reagent, particularly for developing fluorescent probes. acs.orgnih.govfrontiersin.org The isothiocyanate group can react with specific analytes, leading to a change in the photophysical properties of the quinoxaline core, such as fluorescence intensity or wavelength. acs.orgmdpi.com This change allows for the detection and quantification of the target substance.
Thiourea derivatives, formed from the reaction of isothiocyanates, have been successfully used to create chemosensors for various metal ions like Ag+. mdpi.com The isothiocyanate group itself has a high affinity for certain heavy metal ions like Hg2+, which can induce a fluorescence response. nih.gov While research on bromoquinoxaline isothiocyanate specifically as a probe is not widely documented, the principles are well-established with other isothiocyanate-based fluorescent dyes like Fluorescein (B123965) isothiocyanate (FITC) and Rhodamine B isothiocyanate (RBITC). nih.govresearchgate.net
Table 2: Examples of Isothiocyanate-Based Fluorescent Probes
| Probe | Target Analyte | Sensing Mechanism |
| Rhodamine B isothiocyanate (RBITC) - AuNP | Hg2+ | Hg2+ displaces RBITC from gold nanoparticle (AuNP) surface, restoring fluorescence. nih.gov |
| Rhodamine B isothiocyanate (RBITC) | Cu2+, Ni2+, Pb2+ | Fluorescence quenching upon complexation. researchgate.net |
| Naphthyl thiourea-based sensor | Ag+ | Selective fluorescence turn-on upon 2:1 complexation. mdpi.com |
Bromoquinoxaline Isothiocyanate in Biosensing and Diagnostic Tool Development (non-clinical, lab-based assays)
In the realm of lab-based diagnostics and biosensing, the isothiocyanate group is a well-known tool for labeling biomolecules. tdblabs.se It forms stable covalent thiourea bonds with primary amine groups found on proteins (e.g., on lysine (B10760008) residues) and other biological molecules. thermofisher.comthermofisher.com This property allows bromoquinoxaline isothiocyanate to be used as a fluorescent tag for detecting and tracking target molecules in various assays.
For instance, Fluorescein isothiocyanate (FITC) is widely used to label antibodies for techniques like fluorescence microscopy, flow cytometry, and immunoassays. tdblabs.se A bromoquinoxaline isothiocyanate molecule could serve a similar purpose, with the quinoxaline moiety providing the fluorescent signal. The specific photophysical properties of the quinoxaline core could offer advantages in multiplexing experiments where multiple fluorescent tags are used simultaneously. tdblabs.se
Furthermore, the interaction of the quinoxaline ring itself with biological targets is an area of active research. Certain quinoxaline derivatives have been shown to bind to specific biological structures, such as G-quadruplex DNA, suggesting their potential as structural probes in lab settings. nih.gov For example, a 99mTc-labeled peptide, functionalized via an isothiocyanate chelate, was used to target the uPAR receptor in in vitro cell uptake assays with PC-3 cells. nih.gov
Application in Chemical Biology as Cross-Linking Agents or Affinity Tags
The reactivity of the isothiocyanate group makes it suitable for use in chemical biology as a component of cross-linking agents or affinity tags. thermofisher.com Cross-linking agents are used to study molecular interactions, such as protein-protein or protein-nucleic acid interactions, by covalently linking the interacting partners. nih.gov A heterobifunctional cross-linker could be designed featuring a bromoquinoxaline isothiocyanate at one end and a different reactive group at the other, allowing for sequential conjugation to different targets.
As an affinity tag, the quinoxaline portion could be used to facilitate the purification or detection of a target protein. google.comcd-bioparticles.com A gene encoding a protein of interest can be modified to include a peptide sequence that is then specifically and covalently labeled with bromoquinoxaline isothiocyanate in the laboratory. This "tagging" allows researchers to easily track, isolate, or quantify the protein from complex biological samples. cd-bioparticles.com The isothiocyanate group's ability to form a stable covalent bond with amine groups on proteins is crucial for these applications. thermofisher.comrsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Bromchinoxalin Isothiocyanat Derivatives
Rational Design and Synthesis of BROMCHINOXALIN-ISOTHIOCYANAT Analogues for SAR Studies
The rational design of bromochinoxalin-isothiocyanat analogues for SAR studies begins with the strategic selection of the core bromoquinoxaline scaffold. The position of the bromine atom on the quinoxaline (B1680401) ring is a critical design element, as it influences the electronic distribution and provides a handle for further chemical modifications. Research on quinoxaline derivatives has shown that the presence of a bromine atom can enhance biological potency compared to other substituents like nitro groups.
The synthesis of these analogues typically involves a multi-step process. A common starting point is the preparation of a bromo-substituted o-phenylenediamine (B120857), which is then condensed with a suitable dicarbonyl compound, such as oxalic acid, to form the bromo-1,4-dihydroquinoxaline-2,3-dione. mdpi.com Subsequent chlorination, often with phosphorus oxychloride, yields the corresponding dichloroquinoxaline derivative. mdpi.com This intermediate is a versatile precursor for introducing the isothiocyanate functionality.
One synthetic route to introduce the isothiocyanate group involves the conversion of an amino group. For instance, a bromo-aminoquinoxaline can be reacted with thiophosgene (B130339) or a related reagent to generate the target isothiocyanate. The synthesis of various quinoxaline urea (B33335) analogs has been achieved through the condensation of quinoxaline amines with different isocyanates. nih.gov Similarly, thiosemicarbazide (B42300) derivatives of quinoxaline have been prepared by reacting a quinoxaline hydrazide with an isothiocyanate. mdpi.com
To build a comprehensive SAR profile, a library of analogues is typically synthesized with systematic variations at different positions of the bromochinoxalin-isothiocyanat scaffold. These modifications can include:
Varying the position of the bromine atom on the quinoxaline ring to probe the effect of its location on activity.
Introducing additional substituents on the quinoxaline ring, such as alkyl, alkoxy, or other halogen groups, to explore the impact of steric bulk and electronic effects.
Modifying the linker between the quinoxaline core and the isothiocyanate group, if applicable, to alter conformational flexibility.
Replacing the isothiocyanate group with other reactive moieties to understand its specific contribution to the biological or chemical properties.
The following table outlines a hypothetical set of analogues designed for an initial SAR study, based on common synthetic strategies for quinoxaline derivatives.
| Compound ID | Quinoxaline Substitution | Isothiocyanate Position | Rationale for Inclusion |
| BQI-1 | 6-Bromo | 2-Isothiocyanato | Parent compound for baseline activity. |
| BQI-2 | 7-Bromo | 2-Isothiocyanato | Investigate the effect of bromine position. |
| BQI-3 | 6-Bromo, 3-Methyl | 2-Isothiocyanato | Assess steric and electronic effects of an alkyl group. |
| BQI-4 | 6-Bromo, 7-Chloro | 2-Isothiocyanato | Explore the impact of multiple halogen substituents. |
| BQI-5 | 6-Bromo | 3-Isothiocyanato | Evaluate the influence of isothiocyanate position. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For bromochinoxalin-isothiocyanat derivatives, QSAR studies are instrumental in predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts and providing insights into the mechanism of action. jptcp.com
The development of a robust QSAR model for this class of compounds involves several key steps:
Data Set Compilation: A dataset of bromochinoxalin-isothiocyanat analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cell growth) is required. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include constitutional, topological, geometrical, and electronic descriptors that capture various aspects of the molecular structure.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests are employed to build a mathematical model that links the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.net
For bromochinoxalin-isothiocyanat derivatives, relevant descriptors might include:
Electronic Parameters: Descriptors such as Hammett constants or calculated atomic charges can quantify the electron-withdrawing nature of the bromine atom and the quinoxaline ring system.
Steric Descriptors: Molar refractivity or other steric parameters can account for the size and shape of substituents on the quinoxaline ring.
A hypothetical QSAR equation for a series of bromochinoxalin-isothiocyanat derivatives might take the form:
log(1/IC50) = a(logP) - b(Steric_Parameter) + c(Electronic_Descriptor) + d
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could reveal, for instance, that increasing hydrophobicity and electron-withdrawing character while minimizing steric bulk at a specific position enhances biological activity.
Influence of Substituent Effects on this compound Reactivity and Interaction Profiles
Substituents on the quinoxaline ring of bromochinoxalin-isothiocyanat have a profound impact on the molecule's reactivity and its potential interactions with biological targets. vulcanchem.com These effects can be broadly categorized as inductive and resonance effects.
The bromine atom, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. vulcanchem.com However, it also has a weaker electron-donating resonance effect due to its lone pairs of electrons. The interplay of these effects influences the electron density at various positions on the quinoxaline ring, which can be critical for non-covalent interactions such as π-π stacking with aromatic residues in a protein's active site.
The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety. Its reactivity is influenced by the electronic properties of the quinoxaline ring to which it is attached. Electron-withdrawing groups on the quinoxaline ring can enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by amino acid residues like cysteine or lysine (B10760008) on a target protein. This covalent modification is a common mechanism of action for many bioactive isothiocyanates.
The following table summarizes the expected influence of different substituent types on the reactivity of the isothiocyanate group in a hypothetical series of 2-isothiocyanato-bromoquinoxaline derivatives.
| Substituent at C-6/C-7 | Electronic Effect | Expected Impact on Isothiocyanate Reactivity |
| -NO2 | Strong Electron-Withdrawing | Increase |
| -Cl, -Br | Electron-Withdrawing | Moderate Increase |
| -H | Neutral | Baseline |
| -CH3 | Electron-Donating | Decrease |
| -OCH3 | Strong Electron-Donating | Significant Decrease |
Conformational Analysis and its Impact on this compound Biological Activity (in vitro)
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. mdpi.com For bromochinoxalin-isothiocyanat derivatives, conformational analysis helps to understand the spatial arrangement of the quinoxaline ring, the bromine atom, and the isothiocyanate group, and how this arrangement influences biological interactions. nih.gov
Computational methods, such as molecular mechanics and quantum chemical calculations, are often used to explore the conformational landscape of these molecules and identify low-energy conformers. Experimental techniques like NMR spectroscopy can provide information about the average conformation in solution.
The biological activity of bromochinoxalin-isothiocyanat analogues can be highly dependent on their ability to adopt a specific bioactive conformation that is complementary to the target's binding site. For example, a particular torsional angle between the quinoxaline ring and the isothiocyanate group might be required for optimal interaction with a protein. Analogues that are conformationally constrained in this bioactive shape may exhibit higher potency.
Design Strategies for Modulating Specific Interaction Profiles of this compound in Research Applications
The design of bromochinoxalin-isothiocyanat derivatives for specific research applications often involves strategies to modulate their interaction profiles, be it covalent or non-covalent.
To enhance covalent interactions:
Tuning Isothiocyanate Reactivity: As discussed in section 8.3, the reactivity of the isothiocyanate group can be modulated by introducing electron-donating or electron-withdrawing substituents on the quinoxaline ring. For applications requiring rapid and irreversible binding to a target protein, enhancing the electrophilicity of the isothiocyanate is a key strategy.
To optimize non-covalent interactions:
Introducing Hydrogen Bond Donors/Acceptors: The strategic placement of groups capable of forming hydrogen bonds can significantly enhance binding affinity and specificity. For example, adding a hydroxyl or amino group to the quinoxaline scaffold.
Scaffold Hopping and Bioisosteric Replacement: In some cases, the quinoxaline core itself might be replaced with another heterocyclic system to explore different interaction geometries while maintaining key pharmacophoric features. Similarly, the bromine atom could be replaced by other halogens or functional groups to probe the importance of its size and electronic properties.
The following table presents design strategies and their intended effects on the interaction profile of bromochinoxalin-isothiocyanat derivatives.
| Design Strategy | Intended Effect | Example Modification |
| Enhance Electrophilicity | Increase covalent reactivity | Add a nitro group to the quinoxaline ring. |
| Introduce H-bond Donor | Improve binding affinity/specificity | Add a hydroxyl group to the quinoxaline ring. |
| Increase Lipophilicity | Enhance hydrophobic interactions | Add a tert-butyl group to the quinoxaline ring. |
| Conformational Restriction | Lock in bioactive conformation | Introduce a rigid linker between the quinoxaline and isothiocyanate. |
Through the systematic application of these SAR, QSAR, and design principles, researchers can effectively navigate the chemical space of bromochinoxalin-isothiocyanat derivatives to develop novel compounds with optimized properties for a wide range of research applications.
Advanced Analytical Methodologies for Bromchinoxalin Isothiocyanat Research and Quality Control Non Clinical
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Isolation of BROMCHINOXALIN-ISOTHIOCYANAT
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. mdpi.com For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools for evaluating purity and for isolating the compound from reaction mixtures or complex matrices.
The development of a robust chromatographic method is critical for achieving accurate and reproducible separation of this compound from impurities, starting materials, or degradation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of isothiocyanates. nih.gov Method development for this compound would involve the systematic optimization of several key parameters. A typical starting point would be a C18 stationary phase, which separates compounds based on hydrophobicity. nih.govcabidigitallibrary.org The mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is adjusted to achieve optimal resolution. nih.govnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (varied composition over time) can be used to separate compounds with a wide range of polarities. cabidigitallibrary.org Other parameters to optimize include the column temperature, which can improve peak shape and reduce analysis time, and the flow rate. nih.govresearchgate.net Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, set to a wavelength where this compound exhibits maximum absorbance. mdpi.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Given the potential volatility of this compound, GC presents a viable analytical option. Method development involves selecting an appropriate capillary column (e.g., a DB-5MS) and optimizing the oven temperature program to ensure separation of the analyte from any volatile impurities. The injector temperature and carrier gas (e.g., helium) flow rate are also critical parameters. upb.ro A Flame Ionization Detector (FID) is commonly used for quantitative analysis, while a Mass Spectrometer (MS) detector provides structural information for peak identification.
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique ideal for reaction monitoring and preliminary purity assessment. oaji.netsigmaaldrich.com A suitable stationary phase, such as silica (B1680970) gel 60 F254, is chosen, along with a mobile phase (developing system) that provides good separation, for instance, a mixture of toluene (B28343) and ethyl acetate. cabidigitallibrary.orgakjournals.com Spots can be visualized under UV light or by using a chemical staining agent, such as Grote's reagent, which is used for identifying thiourea (B124793) derivatives after a derivatization step. researchgate.net The retention factor (Rf) value is calculated to identify the compound relative to a standard. oaji.net
Table 1: Typical Starting Parameters for Chromatographic Method Development for this compound
| Parameter | HPLC | GC | TLC |
|---|---|---|---|
| Stationary Phase | Reversed-Phase C18 (5 µm) cabidigitallibrary.org | DB-5MS Capillary Column | Silica Gel 60 F254 akjournals.com |
| Mobile Phase / Carrier Gas | Acetonitrile/Methanol and Water/Buffer nih.gov | Helium | Toluene-Ethyl Acetate cabidigitallibrary.org |
| Detection | UV-Vis / PDA (e.g., 257 nm) cabidigitallibrary.org | FID / MS | UV (254 nm) / Staining Reagent researchgate.net |
| Key Optimization Variables | Mobile phase composition, pH, gradient, flow rate, column temperature researchgate.net | Oven temperature program, injector temperature, flow rate upb.ro | Mobile phase solvent ratio |
For applications requiring larger quantities of purified this compound, such as in vitro studies, analytical chromatographic methods are scaled up to preparative chromatography. phenomenex.com This technique is a highly selective and efficient purification method for challenging reaction mixtures. manufacturingchemist.com The primary goal of preparative chromatography is to isolate a sufficient quantity of the target compound with high purity. phenomenex.com
The process involves using larger columns with greater diameters (e.g., 50–450 mm) and higher stationary phase capacity. phenomenex.commanufacturingchemist.com The flow rates are increased proportionally to accommodate the larger column dimensions. phenomenex.com While the fundamental principles of separation remain the same as in the analytical method, the sample load is significantly increased to maximize yield. researchgate.net Automated systems, including mass-directed purification, can be employed to efficiently collect the fractions containing the purified this compound. evotec.com This approach is crucial for obtaining the high-purity material needed for subsequent research. manufacturingchemist.com
Electrochemical Methods for this compound Quantification and Detection in Research Samples
Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds. The isothiocyanate functional group (R-N=C=S) can undergo electrochemical reduction to form thioformamides, providing a basis for its detection. wikipedia.org Furthermore, the quinoxaline (B1680401) ring system is known to be electrochemically active. This dual activity suggests that techniques like cyclic voltammetry, differential pulse voltammetry, or amperometric detection coupled with liquid chromatography (HPLC-ED) could be developed for the sensitive quantification of this compound in various research samples. These methods measure the current generated by the oxidation or reduction of the analyte at an electrode surface, which is directly proportional to its concentration.
Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) in this compound Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are powerful tools for analyzing complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a highly sensitive and selective technique for the analysis of isothiocyanates. nih.govhkbu.edu.hk An HPLC system separates this compound from other components in a sample, which are then ionized (e.g., using electrospray ionization, ESI) and detected by a mass spectrometer. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring specific fragmentation patterns of the parent ion, allowing for accurate quantification even in complex biological matrices. nih.gov Derivatization of the isothiocyanate group is sometimes used to improve ionization efficiency and chromatographic separation. nih.govhkbu.edu.hk
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile analytes, GC-MS is the method of choice. upb.rohkbu.edu.hk After separation on a GC column, the compound enters the mass spectrometer, where it is fragmented and detected. tandfonline.comnih.gov The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of this compound. GC-MS is particularly useful for identifying the compound in reaction mixtures and for detecting trace-level impurities. tandfonline.com
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Primary Application for this compound | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Separation by HPLC followed by mass analysis of parent and fragment ions. nih.gov | Quantification in complex mixtures (e.g., biological samples). | High sensitivity and selectivity, suitable for non-volatile compounds. nih.govresearchgate.net |
| GC-MS | Separation by GC followed by mass analysis of fragment ions. nih.gov | Identification and quantification of the pure compound and volatile impurities. | Excellent for structural elucidation and separation of volatile compounds. tandfonline.com |
| LC-NMR | Separation by HPLC with subsequent NMR analysis of eluted fractions. | Unambiguous structure elucidation of the compound and unknown impurities. | Provides detailed structural information without the need for reference standards. |
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC separation with NMR spectroscopy. It is an unparalleled tool for the structural elucidation of unknown compounds within a mixture, such as impurities or metabolites of this compound, without the need for prior isolation.
Spectrophotometric Assays for this compound Concentration Determination in in vitro Studies
For rapid concentration determination in in vitro research samples, spectrophotometric assays can be highly effective. A well-established method for the quantification of total isothiocyanates involves a cyclocondensation reaction with an excess of 1,2-benzenedithiol. mdpi.comnih.gov This reaction is highly selective for isothiocyanates and produces a chromophoric product, 1,3-benzodithiole-2-thione, which can be measured spectrophotometrically at its maximum absorbance wavelength (λmax) of 365 nm. mdpi.comnih.gov The concentration of this compound is then determined by comparing its absorbance to a standard curve prepared with known concentrations of the compound. This method is sensitive, capable of measuring nanomolar quantities, and is not interfered by related compounds like thiocyanates. nih.gov
Method Validation for this compound Analysis in Complex Research Matrices
To ensure that an analytical method is suitable for its intended purpose, it must be validated. loesungsfabrik.deeuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. nih.gov According to the International Council for Harmonisation (ICH) guidelines, the validation process assesses several key performance characteristics. amsbiopharma.comich.orgfda.gov
Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or matrix components. amsbiopharma.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu A linear relationship is typically demonstrated with a correlation coefficient (r²) close to 1.0. nih.govnih.gov
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of spiked analyte. amsbiopharma.com Recoveries are often expected to be within 98-102%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment.
Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or different equipment. Precision is typically expressed as the relative standard deviation (%RSD). amsbiopharma.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 3: Summary of Method Validation Parameters based on ICH Guidelines
| Validation Parameter | Purpose | Typical Acceptance Criteria Example |
|---|---|---|
| Specificity | Ensures the signal is from the analyte only. amsbiopharma.com | No interference from blank or placebo at the analyte's retention time. |
| Linearity | Confirms a proportional response to concentration. europa.eu | Correlation coefficient (r²) ≥ 0.998. nih.gov |
| Accuracy | Measures closeness to the true value. amsbiopharma.com | Recovery of 98.0% - 102.0%. nih.gov |
| Precision | Demonstrates the reproducibility of results. | Relative Standard Deviation (%RSD) ≤ 2.0%. amsbiopharma.com |
| LOD / LOQ | Defines the lower limits of the method's capability. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Assesses reliability with minor method changes. nih.gov | No significant impact on results from small variations in pH, flow rate, etc. |
Future Directions, Challenges, and Emerging Paradigms in Bromchinoxalin Isothiocyanat Research
Unexplored Synthetic Avenues for BROMCHINOXALIN-ISOTHIOCYANAT and its Complex Analogues
The synthesis of quinoxaline (B1680401) derivatives has evolved from classical condensation reactions, such as the Korner and Hinsberg methods, to modern, more efficient protocols. mtieat.org These traditional methods typically involve the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org However, the future synthesis of this compound and its more complex analogues will likely pivot towards more sophisticated and modular approaches.
One unexplored avenue is the late-stage functionalization of a pre-formed bromoquinoxaline core. This could involve the conversion of an amino group on the quinoxaline ring into an isothiocyanate. The synthesis of isothiocyanates from primary amines is a well-established transformation, offering numerous methodologies that could be adapted for this purpose. chemrxiv.org Another promising route involves metal-catalyzed cross-coupling reactions to construct the quinoxaline system first, followed by the introduction or unmasking of the isothiocyanate moiety. For instance, a bromo-substituted iminophosphorane has been used in aza-Wittig reactions with isothiocyanates to generate fused quinoxaline systems, a strategy that could be adapted for the target compound. wright.edu
Future research should also focus on creating complex analogues by varying the substitution pattern on the quinoxaline ring. The development of one-pot multicomponent reactions, which have proven effective for other quinoxaline derivatives, could provide rapid access to a library of analogues with diverse functionalities. chimia.ch Exploring photoinduced cyclizations of ortho-disubstituted arenes could also yield novel quinoxaline cores ready for isothiocyanate installation. mtieat.org
Table 1: Potential Synthetic Precursors for this compound
| Precursor Type | Specific Example | Potential Reaction |
| Amino-bromoquinoxaline | 6-Bromoquinoxalin-2-amine | Reaction with thiophosgene (B130339) or a thiocarbonyl transfer reagent |
| Bromo-diisocyanoarene | 1-Bromo-2,3-diisocyanobenzene | Photoinduced cyclization with a sulfur source |
| Bromo-iminophosphorane | Brominated triphenylphosphine-2-(3-sydnonyl)phenylimide | Aza-Wittig reaction with a suitable isothiocyanate precursor |
| Bromo-o-phenylenediamine | 4-Bromo-1,2-phenylenediamine | Condensation with a glyoxal (B1671930) derivative followed by functional group manipulation |
Integration of this compound into Novel Chemical Methodologies and Reagent Design
The isothiocyanate group is a powerful electrophile, known for its reactivity towards nucleophiles, particularly primary amines, to form thioureas. mdpi.com This reactivity makes this compound an excellent candidate for use as a versatile reagent in organic synthesis and chemical biology.
In reagent design, it can serve as a scaffold for building more complex molecules. For example, its reaction with bifunctional nucleophiles could lead to the synthesis of novel heterocyclic systems. The quinoxaline unit itself possesses interesting photophysical properties, and the isothiocyanate handle allows for its covalent attachment to other molecules. This has been demonstrated with fluorescein (B123965) isothiocyanate (FITC), which is widely used to label proteins and DNA for biological assays. chemrxiv.orgresearchgate.net Similarly, this compound could be developed as a novel labeling agent, potentially with unique spectroscopic or imaging properties conferred by the bromoquinoxaline core.
Furthermore, the compound can be integrated into methodologies for creating libraries of bioactive compounds. The reaction of 2,3-dichloroquinoxaline (B139996) with p-phenylenediamine, followed by treatment with phenyl isothiocyanate, has been used to generate libraries of thiourea (B124793) derivatives with anticancer activity. nih.govmdpi.com A similar strategy using this compound could rapidly produce a diverse set of compounds for high-throughput screening.
Addressing Challenges in Specificity and Selectivity of this compound Interactions for Research Tools
A primary challenge in using isothiocyanate-based compounds as research tools is controlling their reactivity to achieve specificity and selectivity. researchgate.net The isothiocyanate group can react with various nucleophiles in a biological system, including the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. nih.gov This broad reactivity can lead to off-target effects, complicating the interpretation of experimental results.
To address this, future research must focus on modulating the reactivity of the isothiocyanate group. The electronic properties of the bromoquinoxaline core will influence the electrophilicity of the -NCS moiety. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, will be crucial. nih.gov By synthesizing analogues with different substituents on the quinoxaline ring, it may be possible to fine-tune the reactivity to favor interaction with a specific target.
Another challenge is the inherent instability of the thiourea linkage under certain conditions. The binding of isothiocyanates to proteins can be reversible, with the stability of the conjugate depending on factors like pH. nih.gov Developing this compound-based probes requires a thorough understanding of the stability of their adducts with biological macromolecules. Despite these hurdles, the development of highly specific probes is achievable, as the similar structures and reactivities of biological thiols pose a considerable, but not insurmountable, challenge. researchgate.net
Table 2: Key Challenges and Potential Mitigation Strategies
| Challenge | Description | Potential Mitigation Strategy |
| Lack of Specificity | Isothiocyanate group reacts with multiple nucleophiles (e.g., cysteines, lysines). nih.gov | Modify electronic properties of the quinoxaline ring to tune reactivity; utilize computational modeling to predict target binding. |
| Off-Target Effects | Covalent modification of unintended proteins can lead to ambiguous biological data. | Design probes with higher affinity for the intended target; use lower concentrations and shorter incubation times. |
| Probe Stability | The formed thiourea bond can be reversible, especially under changing pH conditions. nih.gov | Characterize the stability of protein-probe adducts; design linkages with enhanced stability. |
| Background Signal | In fluorescence applications, non-specific binding can increase background noise. numberanalytics.com | Optimize washing steps; design probes that exhibit a fluorescence change only upon specific binding. |
Potential for this compound in Interdisciplinary Scientific Domains beyond Traditional Chemistry
The unique combination of a quinoxaline core and an isothiocyanate functional group positions this compound for applications in diverse scientific fields.
Chemical Biology and Medicinal Chemistry : Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. wisdomlib.orgnih.gov They can act as selective inhibitors for enzymes like butyrylcholinesterase. nih.gov The isothiocyanate moiety can be used to form covalent bonds with target proteins, making this compound a candidate for developing targeted covalent inhibitors, a powerful class of therapeutic agents. Its potential as an anticancer agent is noteworthy, as other quinoxaline-thiourea derivatives have shown cytotoxicity against human colon carcinoma cell lines. nih.govmdpi.com
Materials Science : Quinoxaline derivatives are being explored as electron-transporting materials in organic electronic devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). udayton.edubeilstein-journals.org The isothiocyanate group provides a reactive handle to anchor the quinoxaline unit onto surfaces or polymer backbones, enabling the creation of novel functional materials, sensors, and dyes. udayton.edu
Fluorescence Imaging : The development of fluorescent probes for molecular imaging is a rapidly advancing field. numberanalytics.comresearchgate.net While FITC is a classic example, there is a continuous need for new probes with improved properties. researchgate.net The bromoquinoxaline core may offer unique photophysical characteristics, and this compound could be explored as a novel fluorescent probe for imaging specific cellular components or processes, provided challenges like specificity can be overcome. nih.gov
Development of Sustainable and Economical Production Methods for this compound in Academic Settings
For this compound to become a widely used tool in academic research, its synthesis must be both sustainable and economical. This aligns with the broader push towards "green chemistry" in organic synthesis. semanticscholar.orgresearchgate.net
Future synthetic strategies should prioritize:
Atom Economy : Designing reactions where most of the atoms from the reactants are incorporated into the final product. Multicomponent reactions are often highly atom-economical. researchgate.net
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). mdpi.com
Energy Efficiency : Employing methods like microwave-assisted synthesis or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. udayton.edurasayanjournal.co.in Microwave-assisted synthesis has been successfully applied to produce quinoxaline derivatives in solvent-free conditions with high yields. udayton.edu
Catalysis : Utilizing efficient and recyclable catalysts, including earth-abundant metals or even metal-free catalysts, can reduce waste and cost. mtieat.org The use of solid-supported catalysts, such as bentonite (B74815) clay, also simplifies product purification. nih.gov
Developing a cost-effective route starting from readily available bulk chemicals is essential. nih.gov For instance, the synthesis of quinoxalines from o-phenylenediamines and glyoxal is a foundational method that could be adapted using green principles. wisdomlib.org By focusing on these sustainable approaches, the synthesis of this compound can be made more accessible and environmentally responsible for academic laboratories.
Q & A
Q. Table 1. Factorial Design for Derivatization Optimization
| Factor | Low Level | High Level | p-value (Significance) |
|---|---|---|---|
| pH | 6.0 | 7.5 | 0.003 |
| Molar Ratio | 1:1 | 1:2 | 0.021 |
| Temperature (°C) | 25 | 50 | 0.145 |
Q. Table 2. Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 285.12 g/mol | HRMS |
| LogP | 3.2 ± 0.1 | Shake-flask HPLC |
| Melting Point | 112–114°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
